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Compound of Interest

Compound Name: PD 134922

Cat. No.: B1679097

An exact protocol designated "PD 134922" for the RT-PCR detection of SARS-CoV-2 was not
identified in the public domain. The identifier may correspond to an internal document of a
specific organization. However, this document provides a detailed application note and protocol
for a widely used and validated real-time RT-PCR assay for the detection of SARS-CoV-2,
based on the protocol developed by the Institut Pasteur, Paris. This protocol targets the RNA-
dependent RNA polymerase (RdRp) gene of the virus.

Application Notes

Introduction

Real-time Reverse Transcription Polymerase Chain Reaction (RT-PCR) is the gold standard for
the detection of SARS-CoV-2 RNA.[1][2][3] This method is highly sensitive and specific for the
qualitative detection of the virus in respiratory specimens.[4] The following protocol provides a
detailed procedure for the detection of SARS-CoV-2 using a one-step RT-gPCR assay, which
combines reverse transcription and PCR amplification in a single reaction.[2][5]

Principle of the Assay

The assay is based on the amplification of specific regions of the SARS-CoV-2 genome. This
protocol targets two distinct regions within the RNA-dependent RNA polymerase (RdRp) gene:
IP2 and IP4.[6] The detection is achieved using fluorescently labeled probes that bind to the
target sequence during amplification, leading to an increase in fluorescence signal proportional
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to the amount of amplified product.[4] The use of two targets increases the robustness of the
assay. The E gene assay from the Charité protocol can be used as a confirmatory assay.[6]

Specimen Requirements

Upper and lower respiratory specimens are suitable for this assay. These include
nasopharyngeal swabs, oropharyngeal swabs, sputum, and bronchoalveolar lavage.[4]
Samples should be collected in appropriate transport media. RNA should be extracted from the
specimens as soon as possible.

Controls
For quality control, each RT-PCR run should include the following:

o Negative Extraction Controls: Two samples known to be negative for SARS-CoV-2 should be
included during the RNA extraction process to monitor for cross-contamination.[6]

» Positive Controls: In-vitro synthesized RNA transcripts containing the target sequences
should be used as positive controls. It is recommended to use a dilution series (e.g., 10"5,
1074, and 1073 copies per reaction) to monitor the efficiency of the amplification.[6]

» Negative Amplification Control (No Template Control - NTC): RNase/DNase-free water
should be used in place of the RNA template to detect any contamination in the reaction
mixture.[6]

Experimental Protocols

1. RNA Extraction

RNA is extracted from 100 pl of the respiratory specimen using a commercially available viral
RNA extraction kit, such as the NucleoSpin Dx Virus kit. The RNA is typically eluted in 100 pl of
elution buffer.[6]

2. RT-PCR Reaction Setup

The following tables detail the components for the RT-PCR reaction master mix for both
singleplex and multiplex reactions. All procedures should be performed in a clean, dedicated
PCR setup area to avoid contamination.
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Table 1: Primer and Probe Sequences|6]

Target Gene Name Sequence (5'-3') Length (bases)
RdRp gene / ATGAGCTTAGTCCT
nCoV_IP2-12669Fw 17
nCoV_IP2 GTTG
CTCCCTTTGTTGTG
nCoV_IP2-12759Rv 18
TTGT
AGATGTCTTGTGCT
nCoV_IP2-
GCCGGTA [5'1Hex 21
12696bProbe(+)
[31BHQ-1
RdRp gene / GGTAACTGGTATGA
nCoV_IP4-14059Fw 19
nCoV_IP4 TTTCG
CTGGTCAAGGTTAA
nCoV_IP4-14146Rv 20
TATAGG
TCATACAAACCACG
nCoV_IP4-
CCAGG [5'TFam 19
14084Probe(+)
[31BHQ-1
E gene / E_Sarbeco ACAGGTACGTTAATA
. E_Sarbeco_F1
(Confirmatory) GTTAATAGCGT
ATATTGCAGCAGTAC
E_Sarbeco_R2 20
GCACACA
ACACTAGCCATCCT
E_Sarbeco_P1 TACTGCGCTTCG 20

[5Fam [3]1BHQ-1

Table 2: Singleplex RT-PCR Reaction Mixture (per 25 pl reaction)[6]
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Component Volume (pl) Final Concentration
Reaction mix 2X 12.50 1X

MgSO4 (50mM) 0.40 3mM

Forward Primer (10uM) 1.00 400 nM

Reverse Primer (10uM) 1.00 400 nM

Probe (5uM) 0.50 100 nM

H20 PPI 4.60 -

Total Master Mix 20.00 -

RNA Template 5.00 -

Total Volume 25.00 -

Table 3: Multiplex RT-PCR Reaction Mixture for IP2 and P4 (per 25 pl reaction)[6]
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Component Volume (pl) Final Concentration
Reaction mix 2X 12.50 1X
MgSO4 (50mM) 0.40 3mM
nCoV_IP2-F (10uM) 1.00 400 nM
nCoV_IP2-R (10pM) 1.00 400 nM
nCoV_IP2-P (5uM) 0.50 100 nM
nCoV_IP4-F (10uM) 1.00 400 nM
nCoV_IP4-R (10pM) 1.00 400 nM
nCoV_IP4-P (5pM) 0.50 100 nM
H20 PPI 1.10 -

Total Master Mix 20.00 -

RNA Template 5.00 -

Total Volume 25.00 -

3. Thermal Cycling Protocol

The following thermal cycling conditions are to be used with a real-time PCR instrument.

Table 4: Thermal Cycling Conditions[6]

Step Temperature (°C) Time Cycles
Reverse Transcription 55 20 minutes 1
Denaturation 95 3 minutes 1
PCR Amplification 95 15 seconds 45
58 30 seconds
Data Interpretation
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A sample is considered positive for SARS-CoV-2 if a clear exponential amplification curve is
observed and the cycle threshold (Ct) value is within the validated range of the assay. The
interpretation of results should always be done in the context of the included controls.

Performance Characteristics

The sensitivity of this assay is approximately 100 copies of RNA genome equivalent per
reaction, at which a 95% hit rate is achieved.[6] Lower amounts of the virus, down to 10 copies,
may also be detected, though with a lower probability.[6] The assay has been shown to be
specific, with no cross-reactivity with other tested viruses.[6]
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Caption: Workflow for SARS-CoV-2 Detection by RT-PCR.
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Caption: Principle of One-Step RT-PCR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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